molecular formula C14H22N2O4 B12797490 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 7228-83-3

2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12797490
CAS No.: 7228-83-3
M. Wt: 282.34 g/mol
InChI Key: LMQSGAWFZDFVLI-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two methoxy groups and two propan-2-ylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethoxybenzene and propan-2-ylamine.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds.

Scientific Research Applications

2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-3,6-diaminocyclohexa-2,5-diene-1,4-dione: Similar structure but with amino groups instead of propan-2-ylamino groups.

    2,5-Dimethoxy-3,6-bis(ethylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with ethylamino groups instead of propan-2-ylamino groups.

    2,5-Dimethoxy-3,6-bis(methylamino)cyclohexa-2,5-diene-1,4-dione: Similar structure but with methylamino groups instead of propan-2-ylamino groups.

Uniqueness

The uniqueness of 2,5-Dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

7228-83-3

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

2,5-dimethoxy-3,6-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H22N2O4/c1-7(2)15-9-11(17)14(20-6)10(16-8(3)4)12(18)13(9)19-5/h7-8,15-16H,1-6H3

InChI Key

LMQSGAWFZDFVLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)C)OC

Origin of Product

United States

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